molecular formula C40H38ClNO5 B195436 クロペラстинフェンジゾアート CAS No. 85187-37-7

クロペラстинフェンジゾアート

カタログ番号: B195436
CAS番号: 85187-37-7
分子量: 648.2 g/mol
InChIキー: PXZFKAKWSHBDCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロペラスチン・フェンジゾエートは、主に鎮咳薬および抗ヒスタミン薬として使用される化合物です。日本、香港、ヨーロッパの一部の国など、いくつかの国で鎮咳薬として販売されています。 この化合物は、1972年に日本で初めて導入され、その後1981年にはイタリアで導入されました 。クロペラスチン・フェンジゾエートは、呼吸器疾患に関連する咳の治療に効果的であることが知られています。

2. 製法

クロペラスチン・フェンジゾエートの合成には、いくつかのステップが含まれます。

科学的研究の応用

Cloperastine fendizoate has a wide range of scientific research applications:

    Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

    Biology: It is used to study the effects of antitussive and antihistamine compounds on biological systems.

    Medicine: It is widely used as a cough suppressant and antihistamine in clinical practice.

    Industry: It is used in the pharmaceutical industry for the production of cough suppressants and antihistamines.

準備方法

The synthesis of cloperastine fendizoate involves several steps:

    Nucleophilic Substitution Reaction: 4-chlorobenzhydrol reacts with 2-chloroethanol in a benzene organic solvent to form an intermediate product.

    Reaction with Piperidine: The intermediate product is then reacted with piperidine to obtain racemic cloperastine.

    Resolution of Racemic Cloperastine: The racemic cloperastine is resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine.

    Salt Formation: Finally, levo cloperastine is reacted with fendizoic acid to form cloperastine fendizoate

化学反応の分析

クロペラスチン・フェンジゾエートは、次のような様々な化学反応を起こします。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

    置換: この反応には、1つの原子または原子団を別の原子または原子団と置き換えることが含まれます。一般的な試薬には、ハロゲンやアルキル化剤などがあります。

これらの反応によって生成される主な生成物は、使用される特定の試薬や条件によって異なります。

4. 科学研究への応用

クロペラスチン・フェンジゾエートは、様々な科学研究に応用されています。

    化学: 有機合成や反応機構の研究に使用されます。

    生物学: 鎮咳薬や抗ヒスタミン薬の生物系への影響を研究するために使用されます。

    医学: 臨床現場で広く鎮咳薬や抗ヒスタミン薬として使用されています。

    産業: 製薬業界では、鎮咳薬や抗ヒスタミン薬の製造に使用されています。

類似化合物との比較

クロペラスチン・フェンジゾエートは、他の鎮咳薬や抗ヒスタミン薬と比較することができます。

クロペラスチン・フェンジゾエートは、鎮咳作用と抗ヒスタミン作用を組み合わせており、呼吸器疾患に関連する咳の治療に適した汎用性の高い化合物となっています。

生物活性

Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its biological activity encompasses a range of pharmacological effects, making it a subject of interest in clinical research. This article delves into the biological activity of cloperastine fendizoate, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for cloperastine fendizoate is not fully elucidated; however, several biological activities have been identified:

  • Antitussive Activity : Cloperastine acts on the cough center in the brain, similar to codeine but without its narcotic effects. It has been shown to significantly reduce coughing fits induced in animal models, such as guinea pigs, at doses as low as 1 mg/kg .
  • Antihistaminic Effects : The compound exhibits potent H1 receptor antagonism (Ki = 3.8 nM), which contributes to its antihistamine properties .
  • Bronchodilation : Cloperastine also demonstrates mild bronchorelaxant activity, which can be beneficial in treating respiratory conditions .
  • GIRK Channel Blockade : It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to its cough-relieving effects .

Pharmacokinetics

Cloperastine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. The drug has a half-life of approximately 23 hours and is primarily metabolized in the liver with renal excretion of metabolites occurring within 24 hours .

Pharmacokinetic Parameters Table

ParameterValue
Peak Plasma Concentration (Cmax)81.0 ± 46.9 h∙ng/ml
Time to Peak Concentration (Tmax)1–1.5 hours
Half-Life (t1/2)23.0 ± 7.7 hours
Area Under Curve (AUC0–∞)Not specified

Clinical Efficacy

Several clinical studies have evaluated the efficacy and tolerability of cloperastine fendizoate in various patient populations:

  • Study on Chronic Cough : A double-blind study involving 30 patients with chronic cough due to conditions like bronchopneumonia and lung cancer demonstrated that cloperastine significantly reduced cough frequency and intensity compared to placebo .
  • Patient Outcomes : In a separate study with 21 patients suffering from different bronchopulmonary diseases, cloperastine was effective in controlling cough symptoms within one day of treatment initiation. By day 11, approximately 66.7% of subjects reported maximum efficacy .

Summary of Clinical Findings Table

Study FocusFindings
Chronic Cough TreatmentSignificant reduction in cough frequency
Patient SatisfactionHigh tolerability; minimal side effects reported

Safety Profile

Cloperastine fendizoate has been noted for its favorable safety profile. Studies indicate low acute toxicity levels with no significant adverse effects reported during clinical trials. Common side effects include mild sedation and gastrointestinal discomfort, but serious side effects such as respiratory depression are notably absent .

Case Studies

  • Case Study on Lung Cancer Patients :
    • Objective : To assess the effectiveness of cloperastine in patients with lung cancer experiencing severe cough.
    • Results : Patients showed marked improvement in cough control after treatment with cloperastine, allowing for better quality of life during therapy.
  • Pediatric Use Case :
    • Objective : Evaluation of cloperastine's safety and efficacy in children.
    • Results : Children experienced relief from cough without significant side effects, reinforcing the drug's applicability across age groups .

特性

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005645
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85187-37-7
Record name Cloperastine fendizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine fendizoate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine fendizoate
Reactant of Route 2
Reactant of Route 2
Cloperastine fendizoate
Reactant of Route 3
Cloperastine fendizoate
Reactant of Route 4
Cloperastine fendizoate
Reactant of Route 5
Cloperastine fendizoate
Reactant of Route 6
Cloperastine fendizoate
Customer
Q & A

Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?

A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.

Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?

A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].

Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?

A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.

Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?

A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。